molecular formula C6H5BF3KO B1592529 Potassium 2-hydroxyphenyltrifluoroborate CAS No. 850313-92-7

Potassium 2-hydroxyphenyltrifluoroborate

Cat. No. B1592529
CAS RN: 850313-92-7
M. Wt: 200.01 g/mol
InChI Key: GNJVFVXTMQKQGP-UHFFFAOYSA-N
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Description

Potassium 2-hydroxyphenyltrifluoroborate is a boronic acid derivative. It is a special class of organoboron reagents that offer several advantages over the corresponding boronic acids and esters . It is moisture- and air-stable, and is remarkably compliant with strong oxidative conditions .


Synthesis Analysis

The synthesis of potassium 2-fluoro-6-hydroxyphenyltrifluoroborate was achieved in a phase-appropriate manufacturing scale . The pH of the reaction medium was identified as a critical process parameter . Further development led to the replacement of tartaric acid with citric acid, improving process robustness and enabling scale-up to over 10 kg .


Molecular Structure Analysis

The molecular formula of Potassium 2-hydroxyphenyltrifluoroborate is C6H5BF3KO. Its molecular weight is 200.01 g/mol.


Chemical Reactions Analysis

Potassium trifluoroborates have been utilized for many years as the primary boron source in Suzuki–Miyaura-type reactions . They are versatile coupling partners and are present as reagents in a vast array of C–C bond-forming reactions .

Scientific Research Applications

Synthesis and Manufacturing

  • Process Development and Manufacture : Potassium 2-fluoro-6-hydroxyphenyltrifluoroborate, a related compound, has undergone significant development in its synthesis process. Adjustments in reaction medium pH and replacing tartaric acid with citric acid improved yield and robustness, facilitating scale-up production (Pawar et al., 2019).

Cross-Coupling Reactions

  • Palladacycle-Catalyzed Cross-Coupling : Aryltrifluoroborates, which include compounds similar to potassium 2-hydroxyphenyltrifluoroborate, are used in cross-coupling reactions with organic chlorides in aqueous media. This reaction, catalyzed by oxime-derived palladacycles, forms biphenyls under phosphine-free conditions (Alacid & Nájera, 2008).

Hydrolysis and Release Mechanism

  • Hydrolysis in Suzuki-Miyaura Coupling : The hydrolysis of potassium organotrifluoroborates to boronic acids plays a crucial role in Suzuki-Miyaura coupling reactions. The "slow release" strategy in these reactions is viable only if hydrolysis rates are appropriately geared with catalytic turnover rates (Lennox & Lloyd‐Jones, 2012).

Stereochemistry in Cross-Coupling

  • Stereospecific Cross-Coupling : Potassium 1-(benzyloxy)alkyltrifluoroborates, derived from similar organotrifluoroborates, are used in palladium-catalyzed Suzuki-Miyaura reactions with aryl and heteroaryl chlorides. This method provides access to protected secondary alcohols, retaining complete stereochemistry (Molander & Wisniewski, 2012).

Oxidation and Cross-Coupling

  • Oxidation of Organotrifluoroborates : Potassium organotrifluoroborates containing hydroxyl groups, like potassium 2-hydroxyphenyltrifluoroborate, have been oxidized using common oxidants, yielding products utilized in Suzuki-Miyaura cross-coupling reactions (Molander & Petrillo, 2006).

One-Pot Synthesis

  • One-Pot Preparation : Potassium hydroxyaryl- and (hydroxyalkyl)aryltrifluoroborates are prepared through a one-pot process, demonstrating the feasibility and efficiency of synthesizing related compounds (Park et al., 2008).

Mechanism of Action

While specific information on the mechanism of action of Potassium 2-hydroxyphenyltrifluoroborate was not found, it’s known that potassium trifluoroborates are used in Suzuki–Miyaura-type reactions .

Future Directions

Potassium trifluoroborates, including Potassium 2-hydroxyphenyltrifluoroborate, are gaining popularity due to their broad range of applications in various fields of research and industry. They offer several advantages over the corresponding boronic acids and esters, making them a promising area for future research .

properties

IUPAC Name

potassium;trifluoro-(2-hydroxyphenyl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BF3O.K/c8-7(9,10)5-3-1-2-4-6(5)11;/h1-4,11H;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNJVFVXTMQKQGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC=CC=C1O)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BF3KO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10635569
Record name Potassium trifluoro(2-hydroxyphenyl)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10635569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium 2-hydroxyphenyltrifluoroborate

CAS RN

850313-92-7
Record name Borate(1-), trifluoro(2-hydroxyphenyl-κC)-, potassium (1:1), (T-4)-
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Potassium trifluoro(2-hydroxyphenyl)borate(1-)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Hydroxyphenyltrifluoroborate potassium salt
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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